molecular formula C81H104N20O24 B14267999 de-Phe-anantin CAS No. 133658-46-5

de-Phe-anantin

Cat. No.: B14267999
CAS No.: 133658-46-5
M. Wt: 1741.8 g/mol
InChI Key: XJIRKQKGXLBEJR-USPUVUMISA-N
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Description

De-Phe-Anantin, also known as des-phenylalanine-anantin, is a derivative of the peptide anantin. Anantin is a naturally occurring cyclic polypeptide isolated from the bacterium Streptomyces coerulescens. It is known for its ability to bind competitively to the receptor of atrial natriuretic factor (ANF), making it a significant compound in the study of cardiovascular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of de-Phe-Anantin involves the removal of the phenylalanine residue from the parent compound, anantin. The primary sequence of anantin is Gly1-Phe-Ile-Gly-Trp-Gly-Asn-Asp8-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe. The removal of phenylalanine can be achieved through enzymatic or chemical methods .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces coerulescens. The fermentation broth is then subjected to various purification steps, including reversed-phase silica gel chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: De-Phe-Anantin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

De-Phe-Anantin has a wide range of applications in scientific research:

Mechanism of Action

De-Phe-Anantin exerts its effects by binding competitively to ANF receptors, thereby inhibiting the action of ANF. This binding prevents the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, which is typically induced by ANF. The inhibition of cGMP accumulation leads to reduced vasodilation and other physiological effects associated with ANF .

Comparison with Similar Compounds

Uniqueness of De-Phe-Anantin: this compound is unique due to the absence of the phenylalanine residue, which alters its binding affinity and biological activity compared to anantin. This modification provides insights into the structure-activity relationship of lasso peptides and their potential therapeutic applications .

Properties

CAS No.

133658-46-5

Molecular Formula

C81H104N20O24

Molecular Weight

1741.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C81H104N20O24/c1-5-42(3)69(100-77(120)53(91-62(105)33-82)26-45-17-11-8-12-18-45)79(122)89-39-65(108)92-55(28-47-34-85-51-20-14-13-19-50(47)51)72(115)87-37-64(107)94-57(30-61(83)104)76(119)97-58(31-67(110)111)78(121)101-70(43(4)6-2)80(123)98-52(25-44-15-9-7-10-16-44)71(114)86-36-63(106)93-56(29-48-35-84-41-90-48)75(118)96-54(27-46-21-23-49(103)24-22-46)74(117)99-60(40-102)73(116)88-38-66(109)95-59(81(124)125)32-68(112)113/h7-24,34-35,41-43,48,52-60,69-70,85,102-103H,5-6,25-33,36-40,82H2,1-4H3,(H2,83,104)(H,86,114)(H,87,115)(H,88,116)(H,89,122)(H,91,105)(H,92,108)(H,93,106)(H,94,107)(H,95,109)(H,96,118)(H,97,119)(H,98,123)(H,99,117)(H,100,120)(H,101,121)(H,110,111)(H,112,113)(H,124,125)/t42-,43-,48?,52-,53-,54-,55-,56-,57-,58-,59-,60-,69-,70-/m0/s1

InChI Key

XJIRKQKGXLBEJR-USPUVUMISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4C=NC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN

Origin of Product

United States

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